
2,2-Dimethyl-3-oxopentanal chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxopentanal

Cat. No.: B180299 Get Quote

An In-Depth Technical Guide to 2,2-Dimethyl-3-oxopentanal

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and process development scientists interested in the chemical properties and potential

applications of 2,2-Dimethyl-3-oxopentanal. We will move beyond a simple recitation of data,

focusing instead on the causal relationships between its structure and reactivity, providing field-

proven insights into its handling, and proposing robust experimental frameworks.

Core Molecular Profile and Identifiers
2,2-Dimethyl-3-oxopentanal is a bifunctional organic compound containing both an aldehyde

and a ketone moiety.[1] Its structure is characterized by a quaternary carbon at the C2 position,

which introduces significant steric hindrance that governs its reactivity. This compound is

primarily utilized as a building block in organic synthesis and for research purposes.[1][2][3]

The primary identifiers and core physical properties are summarized below for rapid reference.
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Property Value Source(s)

IUPAC Name 2,2-dimethyl-3-oxopentanal [4]

CAS Number 106921-60-2 [2][3][4]

Molecular Formula C₇H₁₂O₂ [2][4][5]

Molecular Weight 128.17 g/mol [2][4][6]

Appearance
Colorless to pale yellow liquid

or powder
[1][3]

Boiling Point 165.4 °C [2]

SMILES CCC(=O)C(C)(C)C=O [2][4]

InChIKey
PVYBKZHBCCMBPS-

UHFFFAOYSA-N
[1][4][7]

Structural Analysis and Predicted Spectroscopic
Profile
The unique arrangement of functional groups in 2,2-Dimethyl-3-oxopentanal dictates its

spectroscopic signature. While specific experimental spectra are not widely published, a robust

theoretical analysis based on its structure provides a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum is expected to be relatively simple due to the quaternary

center.

Aldehyde Proton (-CHO): A singlet is predicted around δ 9.5-10.0 ppm. The absence of an

α-proton prevents splitting.

Gem-Dimethyl Protons (-C(CH₃)₂): A sharp singlet integrating to 6 protons is expected

around δ 1.1-1.3 ppm.

Ethyl Ketone Protons (-CH₂CH₃): A quartet integrating to 2 protons is expected around δ

2.5-2.8 ppm, coupled to the adjacent methyl group. A triplet integrating to 3 protons should
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appear further upfield, around δ 1.0-1.2 ppm.

¹³C NMR: The carbon spectrum will clearly show the two carbonyl carbons and the

quaternary carbon.

Aldehyde Carbonyl: Expected in the δ 195-205 ppm region.

Ketone Carbonyl: Expected in the δ 205-215 ppm region.

Quaternary Carbon (C2): A low-intensity signal expected around δ 50-60 ppm.

Other Aliphatic Carbons: Signals for the gem-dimethyl and ethyl groups are expected in

the δ 7-40 ppm range.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretching absorptions.

Aldehyde C=O Stretch: A strong, sharp peak is expected around 1725-1740 cm⁻¹.

Ketone C=O Stretch: A strong, sharp peak is expected at a slightly lower wavenumber,

around 1705-1725 cm⁻¹.[8]

Aldehyde C-H Stretch: Two characteristic, weaker peaks are expected around 2720 cm⁻¹

and 2820 cm⁻¹.[8]

Aliphatic C-H Stretch: Multiple peaks will be present in the 2850-3000 cm⁻¹ region.

Chemical Reactivity and Mechanistic
Considerations
The compound's reactivity is governed by the interplay between the sterically hindered

aldehyde and the adjacent ketone. The presence of two carbonyl groups allows for a range of

transformations, making it a versatile synthetic intermediate.[1]

Chemoselectivity
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In general, aldehydes are more electrophilic and thus more reactive toward nucleophiles than

ketones. Therefore, nucleophilic attack is expected to occur preferentially at the aldehyde

carbon. However, the significant steric bulk from the adjacent gem-dimethyl group can

modulate this reactivity, potentially allowing for selective reactions at the ketone under carefully

controlled conditions or with specific sterically-demanding reagents.

Enolate Formation and Aldol Reactivity
The ketone possesses enolizable α-protons on the methylene group of the ethyl substituent.

Treatment with a suitable base will generate an enolate, which can act as a nucleophile. This

enables participation in classic carbonyl addition reactions, including the aldol condensation.

A particularly relevant transformation is the intramolecular aldol condensation. Under basic

conditions, the enolate formed at the C4 position can attack the electrophilic aldehyde

carbonyl, leading to a five-membered ring. Subsequent dehydration would yield a stable α,β-

unsaturated cyclopentenone. This type of reaction is well-documented for structurally similar

keto-aldehydes.[9]

2,2-Dimethyl-3-oxopentanal Enolate Formation Intramolecular Attack Final Product

Start Enolate Intermediate
Base (e.g., NaOH)

Cyclic Alkoxide

5-exo-trig
Cyclization

4,4-Dimethyl-2-cyclopenten-1-one
Dehydration (-H₂O)

Click to download full resolution via product page

Caption: Proposed mechanism for intramolecular aldol condensation.

Oxidation and Reduction
Oxidation: Selective oxidation of the aldehyde to a carboxylic acid is feasible using mild

oxidants like buffered potassium permanganate or specific reagents such as sodium chlorite.

This would yield 2,2-dimethyl-3-oxopentanoic acid.[10] Stronger oxidizing agents risk

cleaving the carbon skeleton.

Reduction: The choice of reducing agent determines the outcome.
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Selective Aldehyde Reduction: Reagents like sodium borohydride (NaBH₄) at low

temperatures can selectively reduce the aldehyde to a primary alcohol.

Dual Reduction: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will

reduce both the aldehyde and the ketone to their corresponding primary and secondary

alcohols.

Proposed Synthesis Protocol
While 2,2-Dimethyl-3-oxopentanal is commercially available, understanding its synthesis is

crucial for specialized applications or isotopic labeling. A plausible and robust laboratory-scale

synthesis can be achieved via the acylation of a Grignard reagent with an appropriate acyl

chloride, followed by a controlled oxidation.

Workflow: Synthesis of 2,2-Dimethyl-3-oxopentanal
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Start Materials:
- 2,2-Dimethylpropanoyl chloride

- Ethylmagnesium bromide

Step 1: Grignard Reaction
(Formation of Ketone)

Step 2: α-Bromination
(NBS, Radical Initiator)

Intermediate:
3,3-Dimethyl-2-pentanone

Step 3: Kornblum Oxidation
(DMSO, NaHCO₃)

Intermediate:
2-Bromo-3,3-dimethyl-2-pentanone

Step 4: Purification
(Fractional Distillation)

Final Product:
2,2-Dimethyl-3-oxopentanal

Click to download full resolution via product page

Caption: A multi-step workflow for the proposed synthesis.

Step-by-Step Methodology
Disclaimer: This protocol is a theoretical proposition based on established chemical principles.

It must be thoroughly vetted and optimized in a laboratory setting by qualified personnel.

Synthesis of 3,3-Dimethyl-2-pentanone (Intermediate): a. In a flame-dried, three-necked

flask under an inert atmosphere (N₂ or Ar), add 2,2-dimethylpropanoyl chloride to anhydrous
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diethyl ether. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of

ethylmagnesium bromide (1.1 equivalents) in THF dropwise, maintaining the temperature

below 5 °C. d. After the addition is complete, allow the reaction to warm to room temperature

and stir for 4-6 hours. e. Quench the reaction by carefully adding saturated aqueous

ammonium chloride solution. f. Extract the aqueous layer with diethyl ether (3x). Combine

the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure. g. Purify the crude ketone by distillation.

Synthesis of 2,2-Dimethyl-3-oxopentanal: a. The intermediate ketone from the previous

step is subjected to a Kornblum oxidation. b. First, perform an α-bromination using N-

Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride. c. The

resulting α-bromo ketone is then dissolved in dimethyl sulfoxide (DMSO). d. Sodium

bicarbonate is added, and the mixture is heated (e.g., to 100-150 °C) for several hours until

the starting material is consumed (monitor by TLC or GC). e. After cooling, the reaction

mixture is poured into water and extracted with a suitable solvent (e.g., ethyl acetate). f. The

combined organic layers are washed thoroughly with water to remove DMSO, then with

brine, dried, and concentrated. g. The final product is purified via fractional distillation under

reduced pressure.

Safety, Handling, and Storage
As a research chemical, a comprehensive toxicological profile for 2,2-Dimethyl-3-oxopentanal
is not readily available. However, based on its functional groups and data for similar

compounds, a cautious approach is mandated.

Hazard Classification: The compound is classified as a flammable liquid (GHS02).[2] The

primary hazard statement is H226: Flammable liquid and vapour.[2]

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood.

Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety

glasses or goggles.

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid

contact with skin, eyes, and clothing. Grounding and bonding of containers and receiving

equipment are necessary to prevent static discharge.[11]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated

for flammable liquids.

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations at an approved waste disposal plant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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